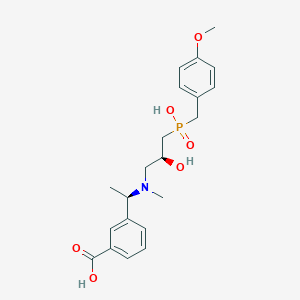

CGP 62349

Descripción

Propiedades

Número CAS |

187608-26-0 |

|---|---|

Fórmula molecular |

C21H28NO6P |

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid |

InChI |

InChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 |

Clave InChI |

AKUSEWDIEMJQBM-BEFAXECRSA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |

SMILES isomérico |

C[C@H](C1=CC(=CC=C1)C(=O)O)N(C)C[C@@H](CP(=O)(CC2=CC=C(C=C2)OC)O)O |

SMILES canónico |

CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid CGP 62349 CGP-62349 |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of CGP 62349

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important research tool.

Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor

This compound exerts its effects by directly competing with the endogenous ligand GABA, and other GABA-B agonists like baclofen, for the binding site on the GABA-B receptor. By occupying this site without activating the receptor, this compound prevents the downstream signaling cascade typically initiated by agonist binding. This blockade of GABA-B receptor function leads to a disinhibition of neuronal activity, which has been shown to have pro-cognitive and other neurological effects in preclinical studies.

Signaling Pathway of GABA-B Receptor Activation and its Blockade by this compound

Caption: GABA-B receptor signaling and the antagonistic action of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinity and functional antagonism data.

Table 1: Binding Affinity of this compound for the GABA-B Receptor

| Radioligand | Preparation | KD (nM) | Reference |

| [3H]-CGP 62349 | Human control hippocampal sections | 0.5 | [1] |

KD (Equilibrium Dissociation Constant): A measure of binding affinity; a lower KD indicates a higher affinity.

Key Experimental Methodologies

A detailed understanding of the mechanism of action of this compound has been achieved through a variety of experimental techniques. The protocols for the most critical of these assays are outlined below.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and density of receptors. In the context of this compound, its tritiated form, [3H]-CGP 62349, is used to directly label GABA-B receptors.

Experimental Workflow for a [3H]-CGP 62349 Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay with [3H]-CGP 62349.

Detailed Protocol for Quantitative Autoradiography with [3H]-CGP 62349

This protocol is adapted from a study on human hippocampal tissue.[1]

-

Tissue Preparation: Human hippocampal slices (10 µm thick) are sectioned and mounted on slides.

-

Pre-incubation: Slides are pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous substances.

-

Incubation: Slides are incubated with varying concentrations of [3H]-CGP 62349 (e.g., 0.1-10 nM) in the assay buffer for 60 minutes at room temperature to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B ligand (e.g., 1 mM GABA).

-

Washing: Slides are washed multiple times in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: Slides are dried and apposed to a tritium-sensitive film or phosphor imaging plate for a period of several weeks.

-

Data Analysis: The resulting autoradiograms are analyzed using a computerized image analysis system. Optical densities are converted to fmol/mg tissue equivalent using a tritium (B154650) standard. Saturation binding data is then analyzed using non-linear regression to determine the KD and Bmax (maximum receptor density).

Functional Assays: [35S]GTPγS Binding

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. As a competitive antagonist, this compound is expected to inhibit agonist-stimulated [35S]GTPγS binding.

Logical Flow of a [35S]GTPγS Binding Assay to Determine Antagonist Potency

Caption: Logical flow of a [35S]GTPγS binding assay for antagonist characterization.

Detailed Protocol for [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat cortical membranes or cells expressing recombinant GABA-B receptors).

-

Assay Buffer: Prepare an assay buffer containing, for example, 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Incubation Mixture: In a microplate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of a GABA-B agonist (e.g., baclofen).

-

Initiation of Reaction: Add GDP (to a final concentration of ~30 µM) and [35S]GTPγS (to a final concentration of ~0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Conclusion

This compound is a highly potent and selective competitive antagonist of the GABA-B receptor. Its mechanism of action is characterized by high-affinity binding to the receptor, leading to the blockade of agonist-induced G-protein activation and downstream signaling events. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. Further research utilizing these and other advanced techniques will continue to elucidate the precise role of GABA-B receptor signaling in health and disease, and the potential therapeutic applications of its modulation.

References

The Genesis and Profile of CGP 62349: A Technical Guide to a Potent GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its discovery and development have provided researchers with a valuable tool to investigate the physiological and pathological roles of GABA-B receptors, paving the way for potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Development

The development of this compound emerged from a dedicated research program at Ciba-Geigy (now Novartis) in the 1990s, aimed at discovering potent and selective antagonists for the GABA-B receptor. This effort was spearheaded by a team of scientists including Wolfgang Froestl and Hermann Bittiger. Their work focused on the synthesis and pharmacological evaluation of a series of phosphinic acid analogues of GABA. This systematic approach led to the identification of several compounds with high affinity for the GABA-B receptor, including this compound. While the specific, detailed synthesis of this compound is proprietary and often contained within patents, the general synthetic strategies for this class of compounds have been published in the scientific literature.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3-[[1-(4-Chlorophenyl)ethyl]amino]-2-hydroxypropoxy)(phenyl)methylphosphinic acid |

| Molecular Formula | C₁₈H₂₃ClNO₄P |

| Molecular Weight | 383.8 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and aqueous solutions at appropriate pH |

Pharmacological Profile

This compound is characterized by its high binding affinity and selectivity for the GABA-B receptor. It acts as a competitive antagonist, binding to the receptor and preventing the effects of the endogenous agonist, GABA.

Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In the case of this compound, its tritiated form, [³H]-CGP 62349, has been used to characterize its binding properties.

| Parameter | Value | Species/Tissue | Reference |

| Kd | 0.5 nM | Human Hippocampus | [1] |

Kd (Dissociation Constant) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Functional Activity

Functional assays are employed to measure the biological effect of a compound following receptor binding. As a GABA-B receptor antagonist, this compound is expected to block the downstream signaling events initiated by GABA-B receptor activation.

| Assay Type | Parameter | Value | Cell Line/Tissue |

| GTPγS Binding Assay | IC₅₀ | Data not readily available in public domain | - |

| cAMP Accumulation Assay | IC₅₀ | Data not readily available in public domain | - |

| Calcium Mobilization Assay | IC₅₀ | Data not readily available in public domain | - |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response of an agonist. While specific IC₅₀ values from these functional assays are not widely published, the high binding affinity of this compound suggests that it would exhibit potent antagonism in these functional assays.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the inhibitory constant (Ki) of a test compound against the binding of [³H]-CGP 62349 to GABA-B receptors.

Materials:

-

Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)

-

[³H]-CGP 62349 (specific activity ~20-60 Ci/mmol)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂, 1.2 mM MgCl₂

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle (for total binding) or excess unlabeled this compound (10 µM, for non-specific binding)

-

[³H]-CGP 62349 (at a concentration close to its Kd, e.g., 0.5-1.0 nM)

-

Cell membrane preparation (protein concentration optimized for sufficient signal)

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the ability of a GABA-B receptor agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, a proximal event in GPCR activation. Antagonists like this compound are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing GABA-B receptors and associated G-proteins

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GABA-B receptor agonist (e.g., GABA or baclofen)

-

This compound or other test antagonist

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT

-

GDP (Guanosine diphosphate)

-

GTPγS (unlabeled, for non-specific binding determination)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Pre-incubate cell membranes with the antagonist (e.g., this compound) or vehicle for 15-30 minutes at 30°C.

-

Prepare a solution containing the agonist, GDP (typically 10-30 µM), and [³⁵S]GTPγS (0.1-0.5 nM) in assay buffer.

-

Initiate the reaction by adding the agonist/[³⁵S]GTPγS/GDP mixture to the pre-incubated membranes.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and determine the amount of bound [³⁵S]GTPγS by scintillation counting.

-

To determine the IC₅₀ of the antagonist, perform a concentration-response curve in the presence of a fixed concentration of agonist (typically its EC₈₀).

Signaling Pathways

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of associated heterotrimeric Gi/o proteins. The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. This compound, by competitively binding to the GABA-B1 subunit, prevents this cascade of events.

Conclusion

This compound stands as a testament to the power of rational drug design in developing highly potent and selective pharmacological tools. Its discovery has been pivotal in advancing our understanding of GABA-B receptor function in both health and disease. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide are essential for researchers utilizing this compound to further unravel the complexities of GABAergic neurotransmission and to explore novel therapeutic strategies targeting the GABA-B receptor.

References

chemical structure and properties of CGP 62349

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CGP 62349, a potent and selective GABAB receptor antagonist. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2S)-3-[[1-(3-carboxyphenyl)ethyl]amino]-2-hydroxypropyl](4-methoxyphenyl)methylphosphinic acid, is a synthetic organic compound. Its structure features a phosphinic acid moiety, a substituted aromatic ring, and a chiral center, contributing to its high affinity and selectivity for the GABAB receptor.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆NO₆P | |

| Molecular Weight | 407.40 g/mol | |

| SMILES | O=C(O)C1=CC=CC(--INVALID-LINK--CP(CC2=CC=C(OC)C=C2)(O)=O">C@HC)=C1 | |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Rotatable Bonds | 10 | [1] |

| Topological Polar Surface Area | 117.11 Ų | [1] |

| XLogP3 | 2.1 | |

| CAS Number | 187608-26-0 | [1] |

| Synonyms | CGP-62349 | [1] |

Pharmacological Properties

This compound is a selective and orally active antagonist of the GABAB receptor. Its primary mechanism of action is the competitive inhibition of GABA binding to the GABAB receptor, thereby blocking the downstream signaling cascade. This antagonistic activity has been shown to modulate neuronal excitability and synaptic transmission.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Kd) | 0.5 nM | Human Hippocampus ([³H]-CGP 62349) | [2] |

Mechanism of Action

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA. Upon activation by GABA, the receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels. This compound, by blocking the binding of GABA, prevents these downstream effects, resulting in a disinhibition of neuronal activity.

Diagram 1: GABAB Receptor Signaling Pathway and the Action of this compound

Caption: Antagonistic action of this compound on the GABAB receptor signaling pathway.

In Vivo and In Vitro Effects

Studies have demonstrated that this compound can enhance cognitive performance in various learning and memory paradigms.[1] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for investigating the role of the GABAB receptor in central nervous system functions. In vitro studies have utilized radiolabeled this compound ([³H]-CGP 62349) to characterize the distribution and affinity of GABAB receptors in different brain regions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for GABAB Receptor

This protocol describes a method for determining the binding affinity of this compound to the GABAB receptor using [³H]-CGP 62349.

Diagram 2: Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of [³H]-CGP 62349 (at a final concentration near its Kd, e.g., 0.5 nM).

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (e.g., 1 mM) or this compound (e.g., 10 µM) (for non-specific binding) or varying concentrations of the test compound.

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [³H]-CGP 62349 and analyze using non-linear regression to determine the Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze to determine the IC50 and subsequently the Ki.

-

Assessment of Cognitive Enhancement

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, and can be used to evaluate the cognitive-enhancing effects of this compound.

Diagram 3: Logical Flow of a Morris Water Maze Experiment

Caption: Experimental design for a Morris water maze cognitive assessment.

Methodology:

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with an escape platform hidden just below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase:

-

Administer this compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the trials (e.g., 30 minutes, orally).

-

Place the animal into the pool facing the wall at one of four starting positions.

-

Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

-

-

-

Data Analysis:

-

During the acquisition phase, measure the escape latency (time to find the platform) and the path length. A decrease in these parameters over days indicates learning.

-

During the probe trial, a preference for the target quadrant indicates memory retention.

-

Compare the performance of the this compound-treated group with the vehicle-treated group to assess the cognitive-enhancing effects.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of the GABAB receptor in the central nervous system. Its high affinity, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties and effects of this potent GABAB receptor antagonist. Further research into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of cognitive disorders.

References

CGP 62349: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 62349 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. As a critical research tool and potential therapeutic agent, a thorough understanding of its binding characteristics is paramount. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, complete with detailed experimental protocols and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Analysis of Binding Affinity

The following tables summarize the available quantitative data on the binding affinity of this compound for the GABA B receptor.

Table 1: Binding Affinity of [³H]-CGP 62349 for Human GABA B Receptors

| Brain Region | K D (nM) | Reference |

| Hippocampus (overall) | 0.5 | [1] |

Table 2: Regional Distribution of [³H]-CGP 62349 Binding in Human Hippocampus

| Hippocampal Subregion | K D (nM) |

| Dentate Gyrus (DG) | 0.585 ± 0.066 |

| Cornu Ammonis 1 (CA1) | 0.527 ± 0.044 |

| Cornu Ammonis 2 (CA2) | 0.538 ± 0.073 |

| Cornu Ammonis 3 (CA3) | 0.449 ± 0.035 |

Selectivity Profile

Table 3: Representative Off-Target Selectivity Screening Panel

| Receptor/Target Class | Representative Examples |

| GPCRs | Adrenergic (α₁, α₂, β), Dopaminergic (D₁-D₅), Serotonergic (5-HT₁-₇), Muscarinic (M₁-M₅), Opioid (μ, δ, κ), Histaminergic (H₁, H₂) |

| Ion Channels | Sodium (Naᵥ), Calcium (Caᵥ), Potassium (Kᵥ), hERG |

| Transporters | SERT, DAT, NET |

| Enzymes | COX-1, COX-2, PDE |

Note: The data for this compound against such a panel is not publicly available.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a typical radioligand competition binding assay to determine the affinity of unlabeled compounds for the GABA B receptor using [³H]-CGP 62349.

Materials:

-

Radioligand: [³H]-CGP 62349

-

Membrane Preparation: Brain tissue homogenate (e.g., from rat cortex or hippocampus) containing GABA B receptors.

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Non-specific Binding Control: High concentration of a non-radiolabeled GABA B ligand (e.g., 1 mM GABA).

-

Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/well ).

-

-

Assay Setup:

-

Prepare assay tubes or a 96-well plate.

-

For total binding , add membrane preparation, [³H]-CGP 62349 (at a concentration close to its K D ), and assay buffer.

-

For non-specific binding , add membrane preparation, [³H]-CGP 62349, and a saturating concentration of a non-radiolabeled GABA B ligand.

-

For competition binding , add membrane preparation, [³H]-CGP 62349, and varying concentrations of the unlabeled test compound.

-

-

Incubation:

-

Incubate the assay plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

-

Mandatory Visualizations

GABA B Receptor Signaling Pathway

Caption: GABA B Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

References

The GABAB Receptor Antagonist CGP 62349: A Technical Guide to its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other cognitive functions. A key regulator of synaptic plasticity is the neurotransmitter gamma-aminobutyric acid (GABA), which exerts its inhibitory effects through both ionotropic GABAA and metabotropic GABAB receptors. CGP 62349 is a potent and selective antagonist of GABAB receptors, making it an invaluable tool for dissecting the role of this receptor system in modulating synaptic strength. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing their activation by endogenous GABA. GABAB receptors are G-protein coupled receptors (GPCRs) that are expressed on both presynaptic and postsynaptic terminals.

Presynaptic GABAB receptors are predominantly of the GABAB(1a,2) isoform and their activation leads to:

-

Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and consequently decreasing neurotransmitter release.

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Postsynaptic GABAB receptors , primarily the GABAB(1b,2) isoform, activation results in:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic membrane.

-

Inhibition of adenylyl cyclase, modulating postsynaptic signaling cascades.

By blocking these actions, this compound effectively removes a powerful brake on synaptic transmission and plasticity.

Quantitative Effects of GABAB Receptor Antagonism on Synaptic Plasticity

| Plasticity Type | Experimental Condition | GABAB Antagonist | Concentration | Effect on fEPSP Slope | Reference |

| LTP | High-Frequency Stimulation (HFS) in Hippocampal CA1 | CGP 55845 | 1 µM | Potentiation of LTP induction | [1] |

| LTP | Theta-Burst Stimulation (TBS) in Hippocampal CA1 | CGP 55845 | Not Specified | Facilitation of LTP | [2] |

| LTD | Low-Frequency Stimulation (LFS) in Hippocampal CA1 | CGP 55845 | 1 µM | Attenuation or block of LTD induction | [3] |

Note: The data presented for CGP 55845 is considered representative of the effects expected from this compound due to their similar high potency and selectivity for GABAB receptors.

Key Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity in vitro.

In Vitro Hippocampal Slice Electrophysiology for LTP Studies

This protocol details the methodology for inducing and recording LTP in the CA1 region of the hippocampus.

a. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

b. Recording:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Apply this compound to the perfusing ACSF at the desired concentration (e.g., 1-10 µM) and allow it to equilibrate for at least 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol.

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

c. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average slope during the baseline period.

-

Compare the degree of potentiation in the presence and absence of this compound.

Whole-Cell Patch-Clamp Recording for LTD Studies

This protocol allows for the investigation of LTD at the single-cell level.

a. Slice Preparation and Recording Setup:

-

Prepare hippocampal slices as described in the LTP protocol.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp or current-clamp mode. The internal solution should contain (in mM): 130 Cs-gluconate, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, and 0.5 EGTA, adjusted to pH 7.2-7.3 with CsOH.

-

Place a stimulating electrode in the Schaffer collateral pathway.

b. LTD Induction and Recording:

-

Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by single stimuli at a low frequency.

-

Apply this compound to the bath.

-

Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

Continue to record synaptic responses for at least 60 minutes after LFS to monitor the induction and maintenance of LTD.

c. Data Analysis:

-

Measure the amplitude of the evoked EPSCs or EPSPs.

-

Normalize the amplitudes to the baseline average.

-

Compare the magnitude of depression between control and this compound-treated cells.

Signaling Pathways and Visualizations

The antagonism of GABAB receptors by this compound initiates a cascade of intracellular events that ultimately influence synaptic plasticity.

Signaling Pathway of Presynaptic GABAB Receptor Antagonism by this compound

References

- 1. A constitutive, transient receptor potential-like Ca2+ influx pathway in presynaptic nerve endings independent of voltage-gated Ca2+ channels and Na+/Ca2+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Studies Using CGP 62349

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. As a competitive antagonist, this compound blocks the binding of GABA to the GABA-B receptor, thereby inhibiting its downstream signaling pathways. This antagonistic action has been shown to enhance cognitive performance in various learning paradigms, suggesting its potential as a therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the preliminary studies involving this compound, including its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action & Signaling Pathways

The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits.[1] Upon activation by GABA, the receptor couples to inhibitory Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the Gβγ subunit of the G-protein activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels (VGCCs).[1][2] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.

This compound exerts its effects by competitively binding to the GABA-B receptor, preventing GABA-mediated activation and the subsequent downstream signaling events. By blocking the inhibitory effects of GABA, this compound can lead to increased neuronal excitability and enhanced neurotransmitter release.

Signaling Pathway of GABA-B Receptor Antagonism by this compound

Caption: Antagonism of the GABA-B receptor by this compound.

Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on this compound.

| Binding Affinity Data | |

| Parameter | Value |

| Radioligand | [3H]-CGP 62349 |

| Tissue | Human Hippocampus |

| K(D) | 0.5 nM[3] |

| Receptor Density (Bmax) in Human Hippocampal Subregions | |

| Region | Bmax (fmol/mg tissue) |

| CA3 | Significantly Reduced |

| Hilus | Significantly Reduced |

| Dentate Gyrus (DG) | Significantly Reduced |

| Compared to control subjects. Specific values were not provided in the abstract.[3] |

| Functional Antagonism | |

| Parameter | Value |

| Compound | CGP 35348 (a related antagonist) |

| Assay | Inhibition of baclofen-induced responses |

| IC50 | 34 µM (in rat cortical membranes)[4] |

Experimental Protocols

Radioligand Binding Assay (Quantitative Autoradiography)

This protocol is adapted from studies investigating [3H]-CGP 62349 binding in human hippocampal tissue.[3][5][6]

Objective: To determine the density and affinity of GABA-B receptors using [3H]-CGP 62349.

Materials:

-

Human brain tissue sections (e.g., hippocampus), 20 µm thick, mounted on slides.

-

[3H]-CGP 62349 (radioligand).

-

Unlabeled GABA or a specific GABA-B agonist/antagonist for determining non-specific binding.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Phosphor imaging plates or film.

-

Image analysis software.

Procedure:

-

Tissue Preparation: Brain hemispheres are coronally sliced (8-10 mm thick) and rapidly frozen. 20 µm thick sections are cut using a cryostat and thaw-mounted onto slides.[5]

-

Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Sections are incubated with varying concentrations of [3H]-CGP 62349 to determine saturation kinetics (for Kd and Bmax) or a single concentration in the presence of competing unlabeled ligands (for competition assays). Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

-

Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying: Sections are dried under a stream of cold air.

-

Exposure: Slides are apposed to a phosphor imaging plate or film along with calibrated radioactive standards.

-

Data Analysis: The resulting autoradiograms are quantified using image analysis software. The optical density of brain regions is compared to the radioactive standards to determine the amount of bound radioligand (in fmol/mg tissue).

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a quantitative autoradiography experiment.

Functional Assay: cAMP Accumulation

This is a general protocol to assess the functional antagonism of GABA-B receptors by measuring changes in intracellular cAMP levels.[7][8]

Objective: To determine the ability of this compound to block agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells).

-

This compound.

-

GABA-B receptor agonist (e.g., baclofen).

-

Adenylyl cyclase activator (e.g., forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or radiometric).

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-incubated with different concentrations of this compound.

-

Stimulation: Cells are then stimulated with a GABA-B agonist in the presence of forskolin (B1673556) and a phosphodiesterase inhibitor. Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP. The GABA-B agonist will inhibit this forskolin-stimulated cAMP production.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value can be determined.

Electrophysiology: Patch-Clamp Recording

This protocol can be used to investigate the effect of this compound on GABA-B receptor-mediated ion channel modulation.[9][10]

Objective: To measure the effect of this compound on GABA-B receptor-activated GIRK currents or inhibition of VGCCs.

Materials:

-

Brain slices or cultured neurons.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound.

-

GABA-B receptor agonist (e.g., baclofen).

Procedure:

-

Preparation: Prepare brain slices or cultured neurons for recording.

-

Patching: Establish a whole-cell patch-clamp configuration on a target neuron.

-

Baseline Recording: Record baseline membrane currents or voltage.

-

Agonist Application: Apply a GABA-B agonist to activate GIRK channels (resulting in an outward K+ current) or inhibit VGCCs (resulting in a decrease in Ca2+ current).

-

Antagonist Application: Apply this compound in the presence of the agonist to determine its ability to block the agonist-induced effects.

-

Data Analysis: Analyze the changes in current amplitude and kinetics to quantify the antagonistic effect of this compound.

Behavioral Assay: Active Avoidance Task

This protocol is based on studies showing that GABA-B receptor antagonists can improve performance in learning and memory tasks.[11][12][13][14]

Objective: To assess the effect of this compound on learning and memory in an active avoidance paradigm.

Materials:

-

Shuttle box apparatus with a conditioned stimulus (e.g., light or tone) and an unconditioned stimulus (e.g., mild foot shock).

-

This compound.

-

Vehicle control.

-

Experimental animals (e.g., rats).

Procedure:

-

Habituation: Animals are habituated to the shuttle box.

-

Drug Administration: Animals are administered this compound or vehicle at various doses and at a specified time before training.

-

Training: A trial consists of the presentation of the conditioned stimulus (CS) followed by the unconditioned stimulus (US). The animal learns to avoid the US by moving to the other side of the shuttle box during the CS presentation.

-

Testing: The number of successful avoidances is recorded over a series of trials.

-

Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated group to determine the effect of the compound on learning and memory.

Logical Flow of a Behavioral Study

Caption: Logical workflow for an active avoidance behavioral study.

Conclusion

The preliminary studies on this compound have established it as a high-affinity, selective GABA-B receptor antagonist. The available data indicate its potential to modulate neuronal activity and enhance cognitive function. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological and therapeutic properties of this compound. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values in functional assays and detailed dose-response relationships in various behavioral paradigms, to fully elucidate its potential as a drug candidate.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 5. Human brain receptor autoradiography using whole hemisphere sections: a general method that minimizes tissue artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Distinct Neural Representations and Cognitive Behaviors Attributable to Naturally Developed Active Avoidance or Reactive Escape Strategies in the Male Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leverpress escape/avoidance training increases neurotrophin levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Exercise on Memory Consolidation and Retrieval of Passive Avoidance Learning In Young Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

CGP 62349: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 62349 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. As a competitive antagonist, this compound binds to the GABA B receptor, blocking its activation by GABA and other agonists. This property makes it a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the GABA B receptor signaling pathway. These application notes provide detailed protocols for the use of this compound in common in vitro assays.

Mechanism of Action

This compound acts as a selective antagonist at GABA B receptors. By binding to the receptor, it prevents the G-protein coupling that is induced by agonists like GABA or baclofen. This blockade inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.

Data Presentation

The following table summarizes the quantitative data for this compound in various in vitro assays.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kd | 0.9 nM | Rat cerebellar synaptosomal membranes | [3H]this compound Radioligand Binding | [1] |

| Bmax | 760 fmol/mg protein | Rat cerebellar synaptosomal membranes | [3H]this compound Radioligand Binding | [1] |

| Kd | 0.5 nM | Solubilized rat cerebellar membranes | [3H]this compound Radioligand Binding | [1] |

| Bmax | 1285 fmol/mg protein | Solubilized rat cerebellar membranes | [3H]this compound Radioligand Binding | [1] |

| KD | 0.5 nM | Human post-mortem control hippocampal sections | [3H]-CGP62349 Quantitative Receptor Autoradiography | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: GABA B Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the GABA B receptor using [3H]this compound.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for non-specific binding)

-

Tissue homogenates (e.g., rat cerebellar membranes)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare tissue membranes by homogenization and centrifugation.

-

Resuspend the final membrane pellet in binding buffer to a concentration of approximately 1 mg protein/mL.

-

For saturation binding, set up a series of tubes containing a fixed concentration of tissue homogenate and increasing concentrations of [3H]this compound (e.g., 0.1-20 nM).

-

For non-specific binding, prepare a parallel set of tubes with the addition of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the tubes at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, resulting in a change in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing GABA B receptors (e.g., CHO or HEK cells)

-

GABA B agonist (e.g., baclofen)

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and reagents

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of the GABA B agonist (e.g., the EC80 of baclofen) in the presence of forskolin.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a concentration-response curve for this compound and calculate its IC50 value.

Electrophysiology: GIRK Channel Activity

This protocol uses whole-cell patch-clamp electrophysiology to measure the ability of this compound to block agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

-

Cells or neurons expressing GABA B receptors and GIRK channels

-

GABA B agonist (e.g., GABA or baclofen)

-

This compound

-

Patch-clamp rig with amplifier and data acquisition system

-

Pipettes and solutions (intracellular and extracellular)

Procedure:

-

Prepare cells or brain slices for patch-clamp recording.

-

Establish a whole-cell recording configuration.

-

Apply the GABA B agonist to the cell to induce an outward GIRK current.

-

After a stable agonist-induced current is established, co-apply this compound with the agonist.

-

Record the change in the GIRK current in the presence of this compound.

-

To determine the potency of antagonism, perform a Schild analysis by measuring the agonist dose-response curve in the absence and presence of multiple concentrations of this compound. The pA2 value can then be calculated.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing this compound in vitro.

Caption: General workflow for in vitro characterization of this compound.

Conclusion

This compound is a critical pharmacological tool for the in vitro investigation of GABA B receptor function. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the role of GABA B receptors in their systems of interest. Proper experimental design and data analysis, as outlined in these notes, are essential for obtaining reliable and reproducible results.

References

- 1. Characterisation and partial purification of the GABA(B) receptor from the rat cerebellum using the novel antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration of CGP 62349 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 62349 is a potent and selective antagonist of the GABA-B receptor. As an orally active compound, it serves as a valuable tool for investigating the role of the GABA-B receptor system in various physiological and pathological processes in vivo. This document provides detailed application notes and protocols for the administration of this compound to mice, intended to guide researchers in designing and executing their experimental studies. The protocols and data presented are compiled from available literature and common laboratory practices. It is important to note that specific experimental details for this compound are limited in publicly available literature; therefore, some information is extrapolated from studies on closely related GABA-B antagonists.

Mechanism of Action: GABA-B Receptor Signaling

This compound exerts its effects by blocking the action of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABA-B receptor. These receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. Upon activation by an agonist, the GABA-B receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors, resulting in neuronal inhibition. As an antagonist, this compound prevents these downstream effects.

Signaling Pathway Diagram

Application Notes and Protocols for [3H]-CGP 62349 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]-CGP 62349 is a potent and selective antagonist for the GABA B receptor, making it a valuable radioligand for characterizing these receptors in various tissues and preparations. Its high affinity allows for the accurate determination of receptor density (Bmax) and the affinity of other unlabeled compounds (Ki) through saturation and competition binding assays, respectively. These application notes provide detailed protocols for the use of [3H]-CGP 62349 in radioligand binding assays, intended to guide researchers in obtaining reliable and reproducible data.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]-CGP 62349 and the inhibition constants (Ki) of various GABA B receptor ligands determined through competition binding assays.

Table 1: Binding Affinity of [3H]-CGP 62349

| Parameter | Value | Tissue/Preparation | Reference |

| Kd | 0.9 nM | Rat Cerebellar Synaptosomal Membranes | [1] |

| Bmax | 760 fmol/mg protein | Rat Cerebellar Synaptosomal Membranes | [1] |

| Kd | 0.5 nM | Human Hippocampal Sections | [2] |

Table 2: Inhibition Constants (Ki) of GABA B Receptor Ligands

| Compound | Class | Ki (nM) | Reference |

| Antagonists | |||

| CGP 54626 | Antagonist | ~2.3 | [1] |

| CGP 55845 | Antagonist | Potent (exact Ki not specified) | [3] |

| CGP 52432 | Antagonist | Potent (exact Ki not specified) | [3] |

| CGP 35348 | Antagonist | 34,000 | [4] |

| Agonists | |||

| GABA | Agonist | Potent (exact Ki not specified) | [3] |

| (-)-Baclofen | Agonist | Potent (exact Ki not specified) | [1] |

| SKF 97541 | Agonist | Potent (exact Ki not specified) | [3] |

| 3-APPA | Agonist | Less potent than GABA and (-)-Baclofen | [3] |

Signaling Pathway and Experimental Workflow

GABA B Receptor Signaling Pathway

Activation of the heterodimeric GABA B receptor, composed of GABAB1 and GABAB2 subunits, by an agonist leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels (VGCC), reducing neurotransmitter release.

Caption: GABA B Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The general workflow for a radioligand binding assay using [3H]-CGP 62349 involves membrane preparation, incubation with the radioligand and competitor compounds, separation of bound and free radioligand, and quantification of radioactivity.

Caption: Experimental Workflow.

Experimental Protocols

Membrane Preparation (from Rodent Brain Tissue)

This protocol is adapted from general GPCR membrane preparation procedures.[5]

Materials:

-

Rodent brain tissue (e.g., cerebellum, cortex, hippocampus)

-

Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Ice-cold Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Protease inhibitors

-

Dounce homogenizer

-

High-speed centrifuge

Procedure:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation (step 4) and resuspension (step 5) steps two more times to wash the membranes and remove endogenous GABA.

-

After the final wash, resuspend the pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).

-

Aliquot the membrane suspension and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-CGP 62349.[6][7]

Materials:

-

Membrane preparation

-

[3H]-CGP 62349

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Unlabeled GABA (for non-specific binding)

-

96-well filter plates with GF/B or GF/C filters

-

Vacuum filtration manifold

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]-CGP 62349 in Assay Buffer (e.g., 0.05 - 10 nM).

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add 50 µL of each [3H]-CGP 62349 dilution, 50 µL of Assay Buffer, and 100 µL of membrane preparation (typically 50-200 µg protein).

-

Non-specific Binding (NSB): Add 50 µL of each [3H]-CGP 62349 dilution, 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Assay Buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the GABA B receptor by measuring their ability to displace the binding of a fixed concentration of [3H]-CGP 62349.

Materials:

-

Same as for the Saturation Binding Assay

-

Unlabeled test compounds (agonists or antagonists)

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

-

Choose a concentration of [3H]-CGP 62349 that is close to its Kd value (e.g., 1 nM).

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of [3H]-CGP 62349, 50 µL of Assay Buffer, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of [3H]-CGP 62349, 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), and 100 µL of membrane preparation.

-

Competition: 50 µL of [3H]-CGP 62349, 50 µL of each dilution of the test compound, and 100 µL of membrane preparation.

-

-

Follow steps 3-7 from the Saturation Binding Assay protocol.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]-CGP 62349 used in the assay and Kd is the dissociation constant of [3H]-CGP 62349 determined from the saturation binding assay.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of GABA(B) receptors labelled with [(3)H]-CGP62349 in hippocampus resected from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGP 62349 Autoradiography in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting quantitative autoradiography of GABA-B receptors in brain slices using the selective antagonist [³H]-CGP 62349. This technique allows for the precise localization and quantification of GABA-B receptor density in various brain regions, offering valuable insights for neuroscience research and the development of novel therapeutics targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main classes of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission. [³H]-CGP 62349 is a high-affinity, selective antagonist for GABA-B receptors, making it an excellent radioligand for in vitro autoradiography studies. This document outlines the necessary procedures, from tissue preparation to data analysis, for the successful application of this technique.

Quantitative Data Summary

The following table summarizes the binding characteristics of [³H]-CGP 62349 to GABA-B receptors in various regions of the human hippocampus. Researchers should note that these values may vary between species and experimental conditions.

| Brain Region | K_d (nM) | B_max (fmol/mg protein) |

| CA1 | 0.527 ± 0.044 | Data not available |

| CA2 | 0.538 ± 0.073 | Data not available |

| CA3 | 0.449 ± 0.035 | Significantly reduced in TLE |

| Dentate Gyrus (DG) | 0.585 ± 0.066 | Significantly reduced in TLE |

| Hilus | 0.626 ± 0.065 | Significantly reduced in TLE |

| Subiculum | 0.428 ± 0.049 | Data not available |

Note: The B_max values were reported as significantly reduced in temporal lobe epilepsy (TLE) patients compared to controls, though specific quantitative values were not provided in the source material.[1] The affinity (K_d) was significantly increased (lower K_d value) only in the dentate gyrus of patients with hippocampal sclerosis.[1]

Signaling Pathway

Activation of the GABA-B receptor initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates the key components of this pathway.

Experimental Protocols

This section provides a detailed methodology for performing [³H]-CGP 62349 autoradiography on brain slices.

Materials

-

[³H]-CGP 62349 (specific activity ~50-100 Ci/mmol)

-

Unlabeled CGP 62349 or GABA for non-specific binding determination

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Cryostat

-

Gelatin-coated microscope slides

-

Incubation chambers

-

Phosphor imaging screens or autoradiography film

-

Scintillation counter and vials

-

Image analysis software

Tissue Preparation

-

Brain Extraction and Freezing: Rapidly remove the brain from the animal and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen. Store the frozen brain at -80°C until sectioning.

-

Cryosectioning: Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm. Thaw-mount the sections onto gelatin-coated microscope slides. Allow the sections to air-dry and then store them at -80°C until the day of the experiment.

Autoradiography Protocol

-

Pre-incubation: On the day of the experiment, allow the slides to warm to room temperature. Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 30 minutes to remove endogenous GABA.

-

Incubation:

-

Total Binding: Incubate the slides in 50 mM Tris-HCl buffer containing 1-5 nM [³H]-CGP 62349 for 60-120 minutes at room temperature. The optimal concentration and time should be determined empirically in saturation binding experiments.

-

Non-specific Binding: For a parallel set of slides, add a high concentration (e.g., 1 µM) of unlabeled this compound or 100 µM GABA to the incubation buffer containing [³H]-CGP 62349.

-

-

Washing: After incubation, wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Perform two short washes of 1-2 minutes each, followed by a quick rinse in ice-cold deionized water.

-

Drying: Rapidly dry the slides under a stream of cool, dry air.

-

Exposure:

-

Phosphor Imaging: Place the dried slides in a cassette with a phosphor imaging screen and expose for a period of several days to weeks, depending on the radioactivity level.

-

Film Autoradiography: Appose the slides to tritium-sensitive film in a light-tight cassette and expose at 4°C for several weeks.

-

-

Data Acquisition and Analysis:

-

Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.

-

Using image analysis software, measure the optical density in various brain regions of interest on the resulting autoradiograms.

-

Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using co-exposed tritium (B154650) standards of known radioactivity.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.

-

Experimental Workflow

The following diagram illustrates the logical flow of a typical in vitro receptor autoradiography experiment using [³H]-CGP 62349.

References

Application Notes and Protocols for Patch Clamp Electrophysiology with CGP 62349

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 62349 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] These application notes provide detailed protocols for the characterization of this compound using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function and pharmacology.[3] The provided methodologies are designed to enable researchers to investigate the inhibitory effects of this compound on GABA-B receptor-mediated currents, crucial for understanding its therapeutic potential in various neurological and psychiatric disorders.

Mechanism of Action

GABA-B receptors are metabotropic receptors that, upon activation by the endogenous ligand γ-aminobutyric acid (GABA) or an agonist like baclofen (B1667701), couple to inhibitory G-proteins (Gi/o).[4] This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in an outward K+ current that hyperpolarizes the neuron.[5][6] Simultaneously, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. This compound exerts its antagonistic effect by competitively binding to the GABA-B receptor, thereby preventing the conformational changes required for G-protein activation and the subsequent downstream signaling events.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related compounds in the context of GABA-B receptor modulation.

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound | Binding Affinity (Kd) | 0.5 nM | Human Hippocampus | [7] |

| CGP 35348 | IC50 (GABA-B receptor antagonist) | 34 µM | Rat Cortical Membranes | [8] |

| Baclofen | EC50 (GABA-B receptor agonist) | 2.3 µM | Guinea Pig SON Neurons | [9] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Baclofen-Activated K+ Currents

This protocol is designed to measure the activation of GIRK channels by the GABA-B agonist baclofen and the subsequent blockade by this compound.

1. Cell Preparation:

-

Use primary neurons (e.g., hippocampal or cortical neurons) or a stable cell line expressing recombinant GABA-B receptors.

-

Plate cells on coverslips suitable for microscopy and patch-clamp recording.

2. Solutions:

-

External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[10]

-

Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[3]

-

Drug Solutions: Prepare stock solutions of baclofen and this compound in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.[3]

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Obtain a stable baseline recording of the holding current.

-

Perfuse the cell with a solution containing a known concentration of baclofen (e.g., 10 µM) to activate GABA-B receptors and induce an outward K+ current.[6]

-

Once a stable outward current is achieved, co-perfuse with baclofen and increasing concentrations of this compound to determine its inhibitory effect.

-

A washout step with the external solution should be performed between applications to allow for the recovery of the baclofen-induced current.

4. Data Analysis:

-

Measure the peak amplitude of the baclofen-induced outward current in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitude in the presence of this compound to the control baclofen response.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a suitable dose-response curve to determine the IC50 value.

Protocol 2: Determining the IC50 of this compound

This protocol provides a more detailed workflow for generating a concentration-response curve and calculating the IC50 of this compound.

1. Cell and Solution Preparation:

-

Follow the same preparation steps as in Protocol 1.

2. Experimental Procedure:

-

Establish a stable whole-cell recording and voltage-clamp the cell at -60 mV.

-

Apply a saturating concentration of baclofen (e.g., 100 µM) to elicit a maximal outward K+ current.[11]

-

After a stable response is achieved, wash out the baclofen.

-

Apply a sub-maximal concentration of baclofen (e.g., EC50 concentration, ~2-5 µM) to establish a consistent baseline current for inhibition.[9]

-

Once the baseline is stable, co-apply the sub-maximal concentration of baclofen with increasing concentrations of this compound (e.g., ranging from 1 nM to 10 µM). Ensure complete solution exchange for each concentration.

-

Include a final application of a high concentration of this compound (e.g., 100 µM) to determine the maximal inhibition.

3. Data Analysis:

-

For each concentration of this compound, calculate the percentage of inhibition of the baclofen-induced current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., the Hill equation) to determine the IC50 of this compound.

Visualizations

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]